molecular formula C15H18ClFO B1327918 2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone CAS No. 898751-73-0

2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone

Cat. No.: B1327918
CAS No.: 898751-73-0
M. Wt: 268.75 g/mol
InChI Key: GHDDZNRJSMIPAR-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone is an organic compound with the molecular formula C15H18ClFO. It is a fluorinated building block used in various chemical syntheses and research applications . The compound is characterized by the presence of a cyclohexyl ketone group attached to a 3-chloro-5-fluorophenyl ethyl moiety.

Scientific Research Applications

2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and inhibition mechanisms.

    Medicine: Potential use in the development of pharmaceuticals targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . Unfortunately, the specific details from the MSDS were not available in the search results.

Preparation Methods

The synthesis of 2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone typically involves the reaction of 3-chloro-5-fluorobenzyl chloride with cyclohexanone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ketone group can form hydrogen bonds with active site residues, while the chloro and fluoro substituents may enhance binding affinity through hydrophobic interactions and halogen bonding .

Comparison with Similar Compounds

Similar compounds to 2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone include:

    2-(3-Chloro-5-fluorophenyl)ethyl methyl ketone: Differing by the presence of a methyl group instead of a cyclohexyl group.

    2-(3-Chloro-5-fluorophenyl)ethyl phenyl ketone: Featuring a phenyl group in place of the cyclohexyl group.

    2-(3-Chloro-5-fluorophenyl)ethyl ethyl ketone: With an ethyl group replacing the cyclohexyl group.

The uniqueness of this compound lies in its cyclohexyl ketone structure, which imparts distinct steric and electronic properties, making it suitable for specific synthetic and research applications.

Properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-1-cyclohexylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClFO/c16-13-8-11(9-14(17)10-13)6-7-15(18)12-4-2-1-3-5-12/h8-10,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDDZNRJSMIPAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)CCC2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644985
Record name 3-(3-Chloro-5-fluorophenyl)-1-cyclohexylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-73-0
Record name 3-(3-Chloro-5-fluorophenyl)-1-cyclohexylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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